1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. The oxadiazole moiety is known for its diverse biological activities, making it a point of interest for drug discovery.
The compound is synthesized from piperazine, a well-known bicyclic amine, and 5-phenyl-1,3,4-oxadiazole, which is characterized by a phenyl group attached to the oxadiazole ring. This classification places it within the broader category of piperazine derivatives, which are frequently studied for their pharmacological effects, including anticonvulsant and antimicrobial activities.
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine typically involves several steps:
The molecular structure of 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine can be illustrated as follows:
The chemical reactivity of 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine can be attributed to both the piperazine moiety and the oxadiazole ring:
The mechanism of action for 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine may involve several pathways:
1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine has potential applications in various fields:
The structural hybrid 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine (molecular formula: C₁₂H₁₄N₄O; molecular weight: 230.27 g/mol) exemplifies contemporary strategies in medicinal chemistry for developing pharmacologically active scaffolds [8]. This molecule integrates two privileged heterocyclic systems—a planar, electron-deficient 1,3,4-oxadiazole ring and a flexible, basic piperazine moiety—conferring distinct yet complementary bioactivity profiles. Its emergence coincides with the therapeutic imperative to address multifactorial diseases through single chemical entities capable of simultaneous multi-target engagement. Characterized by favorable drug-like properties, including calculated lipophilicity (cLogP ≈ 2.1) and moderate aqueous solubility, this scaffold demonstrates significant blood-brain barrier permeability, positioning it as a versatile template for central nervous system (CNS)-targeted therapeutics [5] [8].
Hybrid heterocyclic architectures represent a paradigm shift in pharmacotherapy, particularly for complex, etiologically diverse neurological and neurodegenerative disorders. These constructs covalently integrate distinct pharmacophores into a single molecule, enabling synergistic modulation of multiple pathological targets. The 1,3,4-oxadiazole–piperazine hybrid exemplifies this strategy:
Enhanced Target Engagement Versatility: The 1,3,4-oxadiazole ring, a bioisostere for ester and amide functionalities, provides a rigid, planar platform for π-π stacking interactions with aromatic residues in enzyme active sites. Concurrently, the piperazine moiety, with its protonatable nitrogen atoms, facilitates hydrogen bonding, cation-π interactions, and solubility modulation. This dual functionality allows simultaneous binding to topographically distinct regions of biological targets. For instance, in acetylcholinesterase inhibition, the oxadiazole ring anchors at the catalytic anionic site, while the piperazine extends toward the peripheral anionic site, enabling dual-site inhibition unattainable with either pharmacophore alone [5] [8].
Overcoming Drug Resistance and Compensatory Pathways: Single-target agents often fail in neurological conditions due to pathological redundancy (e.g., multiple enzymes contributing to amyloid-β production in Alzheimer’s disease) or compensatory pathway activation. Hybrid scaffolds inherently mitigate this by co-inhibiting mechanistically linked targets. Research demonstrates that oxadiazole-piperazine conjugates inhibit both cholinesterases and β-secretase (BACE-1), disrupting amyloidogenesis at multiple nodes [5]. Similarly, in epilepsy models, these compounds suppress seizure propagation through combined voltage-gated sodium channel modulation and GABAergic enhancement, reducing the likelihood of adaptive resistance [1] [2].
Optimization of Pharmacokinetic Properties: Piperazine’s amphoteric nature (basic nitrogen atoms) enhances water solubility and oral bioavailability, counterbalancing the lipophilic character of the aryl-substituted oxadiazole ring. This balanced lipophilicity (cLogP 2.0–2.5) facilitates blood-brain barrier penetration, as confirmed by parallel artificial membrane permeability assays (PAMPA-BBB), which predict high brain uptake (Pₑ > 4.0 × 10⁻⁶ cm/s) for optimized derivatives [5] [8]. Metabolic stability is augmented by the oxadiazole ring’s resistance to enzymatic hydrolysis, addressing a limitation of traditional ester-containing neuroactive agents.
Table 1: Biological Activities of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine Hybrids
Biological Activity | Structural Features | Exemplary Compound | Key Findings | Reference |
---|---|---|---|---|
Anticonvulsant | Electron-withdrawing groups (Cl, F) at phenyl ring | 8d | 100% seizure protection in MES model at 100 mg/kg; No neurotoxicity | [1] |
Acetylcholinesterase Inhibition | Pyridyl substitution on piperazine N | 5AD | IC₅₀ = 0.103 ± 0.0172 μM (mixed-type inhibition); Displaced propidium iodide from PAS | [5] |
β-Secretase (BACE-1) Inhibition | Heteroaromatic terminal groups (e.g., pyridine) | 5AD | IC₅₀ = 1.342 ± 0.078 μM; Docking confirmed H-bonds with Asp32/Asp228 dyad | [5] |
Antioxidant | Free NH piperazine | 5AD | 44.35% DPPH radical scavenging at 100 μM; Reduced hippocampal MDA ex vivo | [5] |
Antimicrobial | Chloro-substituted phenyl ring | 5f | MIC = 12.5 μg/mL against S. aureus; Docking showed DNA gyrase interaction | [10] |
The 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine scaffold demonstrates exceptional versatility in addressing diverse pathological mechanisms underpinning neurological diseases, validated through in vitro, in silico, and in vivo studies:
Alzheimer’s Disease Multitarget Therapeutics: Derivatives bearing terminal pyridyl groups on the piperazine nitrogen exhibit nanomolar-range inhibition of human acetylcholinesterase (hAChE) and β-secretase (hBACE-1). Compound 5AD (2-((4-(pyridin-2-yl)piperazin-1-yl)-5-phenyl-1,3,4-oxadiazole) exemplifies this, with IC₅₀ values of 0.103 ± 0.0172 μM (hAChE) and 1.342 ± 0.078 μM (hBACE-1) [5] [8]. Enzyme kinetics reveal mixed-type inhibition against hAChE, indicating simultaneous binding to the catalytic site and peripheral anionic site (PAS)—confirmed by propidium iodide displacement assays. This dual binding mode suppresses amyloid-β aggregation catalyzed by PAS. Crucially, 5AD penetrates the blood-brain barrier (PAMPA-BBB permeability: 12.1 × 10⁻⁶ cm/s) and reverses scopolamine-induced cognitive deficits in mice (p < 0.001 in Y-maze tests), correlating with decreased hippocampal AChE and malondialdehyde (MDA) levels and elevated catalase (CAT) activity ex vivo [5].
Anticonvulsant Efficacy in Epilepsy Models: Structural optimization at the phenyl ring yields potent anticonvulsants. Derivatives with electron-withdrawing substituents (e.g., 4-Cl, 4-F) or heteroaryl groups demonstrate superior protection in maximal electroshock seizure (MES) models. Compound 8d (1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorobenzyl)piperazine) achieves 100% seizure protection at 100 mg/kg in rats, surpassing phenytoin in efficacy while lacking neurotoxicity (rotarod test) [1] [2]. Docking studies suggest voltage-gated sodium channel blockade and GABA_A receptor positive allosteric modulation as plausible mechanisms, leveraging the oxadiazole’s affinity for hydrophobic channel pockets and the piperazine’s interaction with GABAergic interfacial residues.
Oxidative Stress Mitigation in Neurodegeneration: The scaffold inherently combats oxidative stress—a pathogenic driver in Alzheimer’s, Parkinson’s, and post-ictal neuronal injury. The piperazine -NH- group serves as a hydrogen atom donor, neutralizing reactive oxygen species (ROS). Derivatives scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals by 38–44% at 100 μM, comparable to ascorbic acid (48%) [5] [8]. Density functional theory (DFT) calculations confirm favorable thermodynamics for hydrogen atom transfer (HAT) mechanisms, with bond dissociation enthalpies (BDE) for N-H bonds near 85–90 kcal/mol. In scopolamine-treated mice, lead compound 5AD significantly reduces hippocampal lipid peroxidation (MDA ↓) while boosting endogenous antioxidants (CAT ↑), demonstrating in vivo neuroprotection [5].
Table 2: Neurological Target Profiling of Key 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine Derivatives
Neurological Target | Derivative Structure | Potency (IC₅₀ or ED₅₀) | Mechanistic Insights | Reference |
---|---|---|---|---|
Human Acetylcholinesterase (hAChE) | 2-((4-(Pyridin-2-yl)piperazin-1-yl)-5-phenyl-1,3,4-oxadiazole (5AD) | 0.103 ± 0.0172 μM | Mixed-type inhibition; Kᵢ = 0.089 μM; Displaces propidium iodide from PAS | [5] |
Human BACE-1 | 2-((4-(Pyridin-2-yl)piperazin-1-yl)-5-phenyl-1,3,4-oxadiazole (5AD) | 1.342 ± 0.078 μM | Competitive inhibition; H-bonds with Asp32/228, hydrophobic contact with Leu30 | [5] |
Maximal Electroshock Seizure (MES) | 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorobenzyl)piperazine (8d) | ED₅₀ = 38.7 mg/kg; 100% protection at 100 mg/kg | Putative sodium channel blockade/GABA_A modulation; No rotorod toxicity at 100 mg/kg | [1] |
DPPH Radical Scavenging | Unsubstituted piperazine (free -NH-) | 44.35% at 100 μM | HAT mechanism; BDE(N-H) = 86.2 kcal/mol; Synergistic with metal chelation | [5] [8] |
Molecular Design Insights: Structure-activity relationship (SAR) studies underscore critical determinants for optimizing neurological activity:
These SAR principles facilitate rational design of next-generation derivatives targeting specific neurological pathologies, affirming the scaffold’s centrality in modern CNS drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1